molecular formula C19H19N3O5 B194628 Dehydro Isradipine CAS No. 116169-18-7

Dehydro Isradipine

Katalognummer: B194628
CAS-Nummer: 116169-18-7
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: XXUCEEUFISNYCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydro Isradipine is a major metabolite of Isradipine . It is a potent calcium channel blocker utilized in the compound industry . It selectively inhibits calcium influx, resulting in relaxation of vascular smooth muscle and improved blood flow .


Molecular Structure Analysis

The molecular formula of this compound is C19H19N3O5 . The molecular weight is 369.37 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Exposure-Response in Parkinson’s Disease

Isradipine, a dihydropyridine calcium channel inhibitor, has been studied for its neuroprotective effects in Parkinson’s disease (PD) models. However, it failed to demonstrate efficacy in a phase 3 clinical trial. Research focused on modeling its plasma pharmacokinetics in trial participants and investigating drug exposure associations with PD progression (Venuto et al., 2021).

Potential Role in Cardiovascular Disease Treatment

Isradipine has shown potent coronary, cerebral, and peripheral vasodilation. Clinical trials indicate its effectiveness as an antihypertensive agent, potentially useful for treating chronic stable angina and congestive heart failure (Fitton & Benfield, 1990).

Treatment of Hypertensive Disorders in Pregnancy

In a randomized placebo-controlled study, isradipine effectively lowered maternal mean arterial blood pressure in women with nonproteinuric hypertension. However, it was not effective in cases with proteinuria (Wide‐Swensson et al., 1995).

Impact on Atherosclerosis in Hypertensive Patients

The Multicentre Isradipine/Diuretic Atherosclerosis Study (MIDAS) was the first to explore antihypertensives’ impact on atherosclerosis progression in hypertensive patients (Schwarz, 1994).

Solid Dispersion for Controlled Drug Release

Research on polyethylene oxide-based solid dispersion containing isradipine aimed to enhance drug dissolution rate and control release. This is significant for drugs with narrow therapeutic fluctuation ranges (Tran & Tran, 2013).

Antihypertensive Treatment Profile

Isradipine’s vascular selectivity results in a powerful vasodilating action, with minimal cardiac effects. It has been documented as effective for arterial hypertension treatment, both as monotherapy and in combination with other agents (Hansson, 1993).

Safety and Tolerability in Parkinson's Disease

A pilot study evaluated isradipine controlled release in early Parkinson's disease patients, assessing safety and tolerability. The study found dose-dependent tolerability with no significant effect on blood pressure or PD motor disability (Simuni et al., 2010).

Wirkmechanismus

Target of Action

Dehydro Isradipine, a derivative of Isradipine , primarily targets L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cardiac and arterial smooth muscle cells . The compound exhibits greater selectivity towards arterial smooth muscle cells .

Mode of Action

This compound binds to calcium channels with high affinity and specificity, inhibiting calcium flux into cardiac and arterial smooth muscle cells . This inhibition results in a decrease in arterial smooth muscle contractility and subsequent vasoconstriction .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . Inhibition of the initial influx of calcium decreases the contractile activity of arterial smooth muscle cells .

Pharmacokinetics

Isradipine, from which this compound is derived, is 90–95% absorbed following oral administration, with peak plasma concentrations attained in about 1.5 hours . Its bioavailability is approximately 15–24% due to first-pass metabolism . Isradipine is a lipophilic compound which is approximately 97% bound to plasma proteins .

Result of Action

The inhibition of calcium influx into arterial smooth muscle cells by this compound results in vasodilation . The vasodilatory effects of Isradipine result in an overall decrease in blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilic nature may affect its distribution in the body, and its binding to plasma proteins can influence its pharmacokinetics . Additionally, factors such as the patient’s age, liver function, and the presence of other medications can also impact the compound’s action .

Safety and Hazards

The safety data sheet for Isradipine indicates that it is toxic if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

While specific future directions for Dehydro Isradipine are not detailed in the search results, research into Isradipine and its metabolites continues to be an active area of study. For example, studies have been conducted to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films . Another study aimed to formulate nanostructured lipid carriers of Isradipine to enhance its oral bioavailability and prolong its antihypertensive effect .

Biochemische Analyse

Biochemical Properties

Dehydro Isradipine, as a metabolite of Isradipine, likely shares similar biochemical properties with its parent compound. Isradipine is known to interact with L-type calcium channels, acting as a selective agonist . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

Isradipine, and by extension this compound, has been shown to have significant effects on various types of cells and cellular processes. It inhibits calcium flux into cardiac and arterial smooth muscle cells . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Isradipine. Isradipine binds to calcium channels with high affinity and specificity, inhibiting calcium influx into cardiac and arterial smooth muscle cells . This inhibition results in decreased arterial smooth muscle contractility and subsequent vasodilation .

Dosage Effects in Animal Models

In animal models, Isradipine has demonstrated concentration-dependent neuroprotective effects

Eigenschaften

IUPAC Name

5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUCEEUFISNYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439442
Record name Dehydro Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116169-18-7
Record name 3-Methyl 5-isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydro Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL 5-ISOPROPYL 4-(2,1,3-BENZOXADIAZOL-4-YL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPS7AGG1GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro Isradipine
Reactant of Route 2
Reactant of Route 2
Dehydro Isradipine
Reactant of Route 3
Reactant of Route 3
Dehydro Isradipine
Reactant of Route 4
Reactant of Route 4
Dehydro Isradipine
Reactant of Route 5
Reactant of Route 5
Dehydro Isradipine
Reactant of Route 6
Reactant of Route 6
Dehydro Isradipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.